4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene
Overview
Description
4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is a versatile organic compound characterized by its bromine, methanesulfonyl, and trifluoromethoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Bromination: Starting with 1-methanesulfonyl-2-(trifluoromethoxy)benzene, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Suzuki-Miyaura Coupling: This method involves the cross-coupling of a boronic acid derivative with a bromo-substituted methanesulfonyl compound under palladium catalysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale bromination reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature and solvent choice, to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Utilizing nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed:
Oxidation: Bromate esters or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Sulfonamides or amides.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create biaryls and other valuable intermediates.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of interactions with biological macromolecules.
Medicine: In medicinal chemistry, 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: The compound finds use in the production of agrochemicals, pharmaceuticals, and advanced materials. Its reactivity and stability make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene exerts its effects depends on the specific application. For example, in cross-coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed coupling with a boronic acid derivative. The resulting biaryl compounds are valuable intermediates in organic synthesis.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and affecting biological pathways.
Receptor Binding: It can bind to receptors, modulating their function and influencing cellular responses.
Comparison with Similar Compounds
2-Bromo-1-methanesulfonyl-4-(trifluoromethoxy)benzene
4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene
4-Bromo-5-methanesulfonyl-2-(trifluoromethoxy)aniline
Uniqueness: 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. The presence of both bromine and trifluoromethoxy groups on the benzene ring provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-bromo-1-methylsulfonyl-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(9)4-6(7)15-8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIZYKDXEHWPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697376 | |
Record name | 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731018-69-2 | |
Record name | 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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